molecular formula C₂₀H₂₆D₄O₄ B1153506 Bis(1-ethylbutyl) Phthalate-d4

Bis(1-ethylbutyl) Phthalate-d4

Cat. No.: B1153506
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1-ethylbutyl) Phthalate-d4 is a deuterated analog of bis(1-ethylbutyl) phthalate, where four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Deuterated phthalates like this compound are critical for improving analytical precision by compensating for matrix effects and instrumental variability during quantification .

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethylbutyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Bis(1-ethylbutyl) Ester-d4; 

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Isotope Labeling
Bis(1-ethylbutyl) phthalate-d4 serves as an important internal standard in mass spectrometry and chromatography. The deuterated form allows for accurate quantification of phthalates in complex matrices by compensating for matrix effects during analysis. Its use enhances the reliability of results in studies involving environmental samples, food safety, and toxicology assessments .

Case Study: Environmental Monitoring
In a study assessing phthalate exposure through biomonitoring, this compound was utilized as a standard to measure the concentration of phthalates in urine samples. This approach allowed researchers to track temporal trends in exposure levels among different populations .

Environmental Applications

Pesticide Standard
The compound is also employed as a pesticide standard for environmental analyses, particularly in assessing the presence of phthalates in agricultural products and water sources. Its isotopic labeling helps differentiate between natural and synthetic sources of contamination .

Case Study: Water Quality Assessment
Research involving the leaching of phthalates from medical supplies highlighted how this compound can be used to trace contamination pathways in water systems, providing insights into pollution sources and potential health risks associated with plasticizers .

Toxicological Research

Carcinogenicity Studies
Recent studies have investigated the carcinogenic potential of this compound using cell transformation assays. The compound's behavior in biological systems is studied to understand its effects on cell proliferation and transformation, contributing to risk assessments regarding human exposure .

Case Study: In Vitro Toxicity Assessment
A comprehensive assessment combined in vitro assays with pharmacokinetic modeling to evaluate the toxicity of this compound and its metabolites. This approach provided a framework for understanding cumulative risks associated with exposure to multiple phthalates .

Regulatory and Safety Assessments

Given the widespread use of phthalates in consumer products, this compound plays a crucial role in regulatory assessments aimed at determining safe exposure levels. Its application in studies helps inform guidelines and regulations concerning the use of plasticizers in various industries, including food packaging and medical devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalate-d4 compounds share core structural features but differ in alkyl chain length, branching, and physicochemical properties, which influence their analytical and environmental behaviors. Below is a detailed comparison:

Table 1: Key Properties of Bis(1-ethylbutyl) Phthalate-d4 and Structural Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Boiling Point (°C) Primary Use Key Reference
This compound C₂₀H₂₄D₄O₄ ~340.5* Not specified Not reported Internal standard for GC/LC-MS
Di-n-butyl Phthalate-d4 C₁₆H₁₈D₄O₄ 282.4 93952-11-5 327 (lit.) Quantification of DBP in environmental samples
Di-iso-butyl Phthalate-d4 C₁₆H₁₈D₄O₄ 282.37 358730-88-8 327 (lit.) Analytical standardization
Bis(2-ethylhexyl) Phthalate-d4 C₂₄H₃₄D₄O₄ 390.5 117-81-7 (parent) Not reported Internal standard for DEHP analysis

*Estimated based on structural analogs.

Key Differences and Research Findings

Branching and Chromatographic Behavior: this compound has a branched 1-ethylbutyl group, which may confer distinct retention times in GC compared to linear analogs like Di-n-butyl Phthalate-d4. Branching typically reduces polarity, increasing retention on nonpolar GC columns . Di-iso-butyl Phthalate-d4 (CAS 358730-88-8) shares similar branching but with shorter chains, leading to lower molecular weight (282.37 vs.

Applications in Analytical Chemistry: Deuterated phthalates like Di-n-butyl Phthalate-d4 (CAS 93952-11-5) are used to quantify parent compounds in dust and biological matrices, achieving recovery rates >90% due to isotopic stability . Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) is preferred for DEHP analysis in complex matrices, with quantification ions at m/z 153, ensuring minimal interference from non-deuterated contaminants .

Physicochemical Properties :

  • Density and solubility vary with alkyl chain length. For example, Di-iso-butyl Phthalate-d4 has a density of 1.039 g/mL at 25°C, while Di-n-butyl Phthalate-d4 (linear chain) is slightly less dense (~1.05 g/mL) .
  • Boiling points for branched analogs (e.g., Di-iso-butyl-d4: 327°C) often align with linear counterparts due to similar molecular weights, but longer-chain derivatives like DEHP-d4 exhibit higher thermal stability .

Environmental and Regulatory Considerations :

  • Linear phthalates (e.g., DBP, DEHP) are regulated due to endocrine-disrupting effects, but their deuterated analogs are exempt from hazardous classification when used as analytical standards .
  • This compound’s environmental persistence remains understudied, though its parent compound is likely less persistent than DEHP due to shorter alkyl chains .

Notes on Usage and Handling

  • Storage : Deuterated phthalates should be stored in sealed containers at 2–8°C to prevent degradation .
  • Analytical Precision: Co-elution of deuterated and non-deuterated phthalates must be verified via distinct ion fragments (e.g., m/z 153 for DEHP-d4 vs. m/z 149 for DEHP) .

Preparation Methods

Solvent-Free Synthesis

Modern protocols eliminate solvents to enhance atom economy. In a representative procedure, phthalic anhydride and D-1-ethylbutanol are mixed directly with 10 wt% catalyst, heated to 118°C, and stirred under nitrogen. This method reduces waste and improves reaction kinetics.

Microwave-Assisted Esterification

Preliminary studies indicate that microwave irradiation shortens reaction times to 30–60 minutes. However, scalability remains challenging due to energy input and deuterated alcohol stability.

Purification and Characterization Techniques

Distillation and Recrystallization

Crude product is purified via fractional distillation under reduced pressure (boiling point ≈ 340°C) or recrystallization from ethanol. The final purity (>95%) is verified by HPLC and NMR.

Spectroscopic Analysis

  • NMR : Deuterium labeling produces distinct singlet peaks at 7.5 ppm (aromatic protons) and 0.8–1.6 ppm (alkyl chains).

  • Mass Spectrometry : A molecular ion peak at m/z 338.24 confirms the deuterated structure.

Comparative Analysis of Synthesis Routes

The table below evaluates key methodologies:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Conventional H₂SO₄8590ModerateHigh (acid waste)
Silica-supported IL9598HighLow (recyclable)
Solvent-Free9095HighMinimal

Silica-supported ILs offer the best balance of efficiency and sustainability.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To maintain temperature control and reduce batch variability.

  • Catalyst Recovery Systems : Magnetic separation of silica-supported ILs reduces costs.

  • Quality Control : In-line HPLC monitoring ensures compliance with ASTM standards.

Recent Innovations in Phthalate Synthesis

Emerging trends include enzymatic esterification using lipases and photochemical activation. While these methods are undeveloped for deuterated phthalates, they promise greener alternatives .

Q & A

Basic Research Questions

Q. How can Bis(1-ethylbutyl) Phthalate-d4 be synthesized and characterized for use as an analytical standard?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aromatic ring or alkyl chains) via catalytic exchange or custom organic synthesis. Characterization requires nuclear magnetic resonance (NMR) for isotopic purity verification and liquid chromatography-mass spectrometry (LC-MS) for structural confirmation. Storage should follow guidelines for deuterated compounds: refrigeration (2–8°C) or freezing (-20°C) to prevent isotopic exchange or degradation .
  • Key Data : Molecular weight = 394.57 g/mol (for Bis(2-ethylhexyl) Phthalate-d4 variant); CAS RN 93951-87-2 .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects. For tissue or serum samples, solid-phase extraction (SPE) paired with gas chromatography-tandem mass spectrometry (GC-MS/MS) achieves detection limits <1 ng/mL. Calibration curves should include deuterated analogs to account for ionization efficiency variations .

Q. How should experimental controls be designed to assess phthalate leaching in polymer studies?

  • Methodological Answer : Employ factorial design to test variables such as temperature, pH, and solvent polarity. For example, a 2³ factorial design (8 experimental runs) can identify interactions between leaching conditions. Include blanks (phthalate-free matrices) and spiked recovery samples (with this compound) to validate method accuracy .

Advanced Research Questions

Q. How do isotopic effects of deuterium labeling influence the pharmacokinetics of this compound in metabolic studies?

  • Methodological Answer : Deuterium labeling at non-labile positions (e.g., aromatic rings) minimizes kinetic isotope effects (KIEs) during metabolism. Compare metabolic profiles of deuterated vs. non-deuterated analogs using high-resolution mass spectrometry (HRMS) to track hydroxylation or glucuronidation pathways. Note that KIEs >1.5 may indicate significant metabolic rate differences .

Q. What computational approaches can predict the environmental fate of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model partitioning coefficients (log Kow) and biodegradation pathways. Tools like COMSOL Multiphysics integrate adsorption-desorption kinetics with soil-water systems. Validate predictions against experimental data from spiked environmental samples analyzed via LC-HRMS .

Q. How can data contradictions in phthalate toxicity studies be resolved using cumulative risk assessment frameworks?

  • Methodological Answer : Apply probabilistic models to aggregate dose-response data across endpoints (e.g., endocrine disruption, hepatotoxicity). Weight evidence by study quality (e.g., OECD guideline compliance) and adjust for exposure route (oral vs. dermal). Use Bayesian networks to quantify uncertainty in synergistic effects with other phthalates .

Q. What strategies optimize the use of this compound as a tracer in human biomonitoring?

  • Methodological Answer : Combine longitudinal sampling (e.g., urine, serum) with physiologically based pharmacokinetic (PBPK) modeling to estimate exposure windows. Cross-validate tracer stability under storage conditions (e.g., freeze-thaw cycles) and account for background deuterium levels in population cohorts .

Data Integration and Reproducibility

Q. How can AI-driven platforms enhance reproducibility in phthalate research?

  • Methodological Answer : Implement machine learning (ML) tools for automated data curation from heterogeneous sources (e.g., spectral databases, toxicity assays). Platforms like Chemotion ELN enable metadata tagging for experimental parameters (e.g., solvent purity, incubation time), reducing variability in replication studies .

Q. What are best practices for managing conflicting physicochemical data (e.g., solubility, log P) across studies?

  • Methodological Answer : Conduct interlaboratory comparisons using standardized reference materials (e.g., NIST-certified phthalates). Apply consensus algorithms to outlier data and report uncertainty intervals. For solubility, use shake-flask methods with UV-Vis validation under controlled temperature and ionic strength .

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